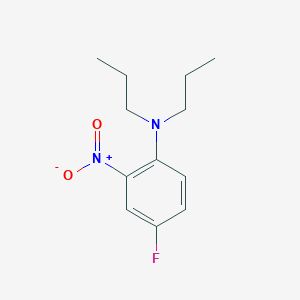

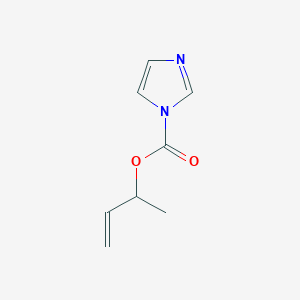

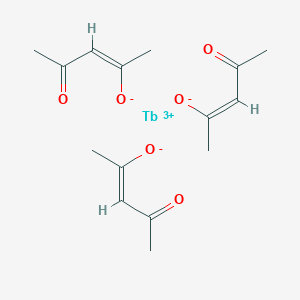

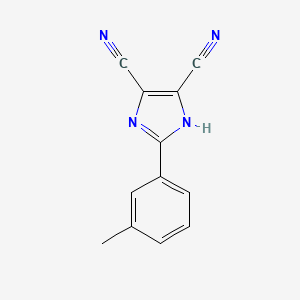

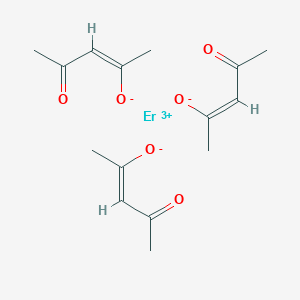

erbium(3+);(Z)-4-oxopent-2-en-2-olate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Erbium is a chemical element that belongs to the category of rare earth metals . It is a soft, malleable, lustrous, silvery metal . The trivalent ion of erbium (Er3+) is often used as the dopant for a number of glass and crystal lasers . Erbium is quite electropositive and reacts slowly with water and quickly dissolves in diluted acids .

Synthesis Analysis

Erbium can be doped onto a glass substrate (made of silica or phosphate) and used for bulk lasers, amplifiers, and fiber lasers . In a study, erbium-doped ZnO nanoparticles aerogels were synthesized by sol-gel in supercritical drying conditions of isopropanol . Another study reported the chemical synthesis of MgO and Er-doped MgO nanoparticles (NPs) by the sol–gel method .Molecular Structure Analysis

The structural changes in erbium-doped materials have been related to the formation of non-bridging oxygen atoms . The average size of the roundish cuboid-shaped crystallites decreases upon the incorporation of the rare earth element . The decrease in the intensity of these TeO4, TeO3+1, and TeO3 bands with the increment of dopant concentration unveils that the erbium deforms the Te–O–Te linkages .Chemical Reactions Analysis

Erbium reacts with water, but the nature of the reaction depends on various factors, like the temperature and form of the erbium . Erbium has an oxidation state of +3 and appears pink in this oxidation state . The element is soluble in acids .Physical And Chemical Properties Analysis

Erbium is a soft, malleable, lustrous, silvery metal . It is very stable in air, it reacts very slowly with oxygen and water and dissolves in acids . Its salts are rose-colored and it has a sharp adsorption spectra in visible, ultraviolet, and infrared light .作用機序

Safety and Hazards

Erbium is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as an oxidizing liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

将来の方向性

Erbium-doped lasers have shown their great benefits in different fields of operative dentistry, including painless cavity preparation and caries removal, enamel and dentine modification for bonding and smear layer elimination with respect to pulp tissue . The future research should focus on the different wavelengths with respect to the lasers that are applied in endodontics .

特性

IUPAC Name |

erbium(3+);(Z)-4-oxopent-2-en-2-olate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Er/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEJGCIGWABSMA-LNTINUHCSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Er+3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Er+3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ErO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。